molecular formula C22H39NO5S B15314622 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

Cat. No.: B15314622
M. Wt: 429.6 g/mol
InChI Key: SVGLXMOOHWRLAY-UHFFFAOYSA-N
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Description

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate (referred to as PPS or PPS Silent Surfactant) is a zwitterionic, acid-cleavable detergent widely used in mass spectrometry (MS) and proteomics for solubilizing hydrophobic proteins, particularly membrane-bound or transmembrane proteins. Its structure features a pyridinium ring modified with dihexoxyethyl groups and a propane sulfonate moiety, enabling strong detergent properties while remaining compatible with MS workflows. Under low pH conditions, PPS hydrolyzes into non-surfactant byproducts, eliminating interference during MS analysis .

Key applications include:

  • Enhanced detection of membrane proteins in tissue imaging .
  • Shotgun proteomics for efficient protein digestion and extraction .
  • Single-tube protocols for high-yield proteomic sample preparation .

Properties

Molecular Formula

C22H39NO5S

Molecular Weight

429.6 g/mol

IUPAC Name

3-[3-(1,1-dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate

InChI

InChI=1S/C22H39NO5S/c1-4-6-8-10-17-27-22(3,28-18-11-9-7-5-2)21-14-12-15-23(20-21)16-13-19-29(24,25)26/h12,14-15,20H,4-11,13,16-19H2,1-3H3

InChI Key

SVGLXMOOHWRLAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(C)(C1=C[N+](=CC=C1)CCCS(=O)(=O)[O-])OCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate typically involves a multi-step process. The initial step often includes the alkylation of pyridine with 1,1-dihexoxyethane under controlled conditions to form the intermediate 1,1-dihexoxyethylpyridine. This intermediate is then reacted with propane sultone in the presence of a suitable base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the pyridinium ion to a pyridine derivative.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium compounds.

Scientific Research Applications

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate involves its interaction with molecular targets through ionic and covalent bonding. The pyridinium ion can engage in electrostatic interactions with negatively charged biomolecules, while the sulfonate group can participate in hydrogen bonding and nucleophilic reactions. These interactions facilitate the compound’s role in catalysis, molecular recognition, and stabilization of biomolecular structures .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acid-Labile Surfactants

RapiGest (Sodium-3-[(2-methyl-2-undecyl-1,3-dioxolan-4-yl)-methoxyl]-1-propanesulfonate)
  • Structural Differences : RapiGest contains a dioxolane ring instead of a pyridinium core.
  • Performance : Both RapiGest and PPS improve membrane protein solubilization, but PPS exhibits faster acid hydrolysis (minutes vs. hours for RapiGest) and lower interference in MS .
  • Applications : RapiGest is preferred for complex lipid-rich samples, while PPS is favored for high-throughput workflows due to rapid degradation .
Sodium Dodecyl Sulfate (SDS)
  • Structural Differences : SDS is a linear alkyl sulfate without acid-labile properties.
  • Performance : SDS outperforms PPS in solubilization efficiency but is incompatible with MS due to persistent ion suppression. PPS is MS-compatible but requires longer extraction times for some proteins .

Zwitterionic Sulfobetaines with Pyridinium Cores

3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (CAS 15471-17-7)
  • Structural Differences : Lacks the dihexoxyethyl groups present in PPS.
  • Properties : Simpler structure reduces hydrophobicity, limiting its utility for membrane proteins. However, it is cost-effective for general protein solubilization .
  • Applications : Used in basic protein extraction and as a buffer additive.
3-[2-(2-Hydroxyethyl)pyridinium-1-yl]propane-1-sulfonate
  • Structural Differences : Features a hydroxyethyl substituent on the pyridinium ring.
  • Properties : Increased hydrophilicity improves solubility in aqueous solutions but reduces efficacy for lipid-rich samples .
  • Applications : Primarily used in biochemical assays requiring mild detergents.

Pyridine Carboxamide Sulfobetaines

  • Structural Differences : Carboxamide groups replace the dihexoxyethyl chains (e.g., compounds 10–14 in ).
  • Properties : Carboxamide derivatives exhibit lower detergent strength but higher specificity for stabilizing enzymes or receptors.
  • Applications : Biological activity studies, such as enzyme inhibition or receptor binding assays .

Imidazolium-Based Sulfobetaines

3-(1-Methylimidazolium-3-yl)propane-1-sulfonate
  • Structural Differences : Substitutes pyridinium with an imidazolium ring.
  • Properties : Higher thermal stability (>300°C) and ionic conductivity, making it suitable for electrochemical applications.
  • Applications : Hybrid gel electrolytes in energy storage devices, with conductivity up to 0.1 S cm⁻¹ .

Performance Comparison Table

Compound Key Functional Groups Acid-Labile? MS Compatibility Key Application Performance Metric
PPS Dihexoxyethyl pyridinium sulfonate Yes High Membrane proteomics Rapid hydrolysis (pH 2, 5 min)
RapiGest Dioxolane-modified sulfonate Yes Moderate Lipid-rich proteomics Slower hydrolysis (pH 2, 2–4 hr)
SDS Linear alkyl sulfate No Low General protein extraction High solubilization, MS-incompatible
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate Unmodified pyridinium sulfonate No Moderate Basic protein extraction Low cost, limited efficacy
Imidazolium sulfobetaine Methylimidazolium sulfonate No N/A Electrolytes Conductivity: 0.1 S cm⁻¹

Research Findings and Trends

  • Proteomics : PPS outperforms SDS in MS compatibility and RapiGest in hydrolysis speed, establishing it as a gold standard for membrane proteomics .
  • Electrochemistry : Imidazolium analogs demonstrate superior ionic conductivity, highlighting the impact of ring structure on material properties .
  • Structural Modifications : Dihexoxyethyl groups in PPS enhance hydrophobicity for membrane protein extraction, while carboxamide or hydroxyethyl groups shift applications to biological activity or solubility .

Biological Activity

3-[3-(1,1-Dihexoxyethyl)pyridin-1-ium-1-yl]propane-1-sulfonate, also known by its CAS number 637767-15-8, is a synthetic compound with a complex structure that includes a pyridinium moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

The molecular formula of this compound is C22H39NO5S, with a molecular weight of approximately 429.614 g/mol. The compound features a pyridinium ring, which is known for its role in various biological interactions due to its positive charge and ability to participate in hydrogen bonding.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. The dihexoxyethyl group enhances its lipophilicity, allowing it to penetrate lipid membranes more effectively. Upon entering cells, it may interact with various molecular targets, including enzymes and receptors, leading to modulation of biochemical pathways.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Cytotoxic Effects : In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines, possibly through apoptosis or necrosis mechanisms. This suggests potential applications in cancer therapy.
  • Neuroprotective Effects : Some research indicates that the compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases. This effect could be mediated through antioxidant mechanisms or by modulating neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 50 µg/mL for S. aureus, indicating strong potential for clinical applications.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro assays using human breast cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment at concentrations above 100 µg/mL. These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

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